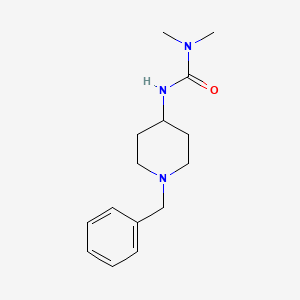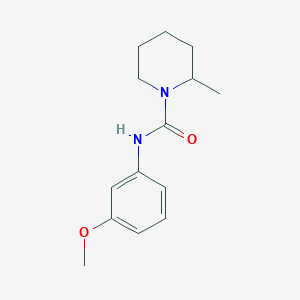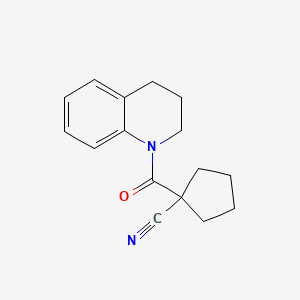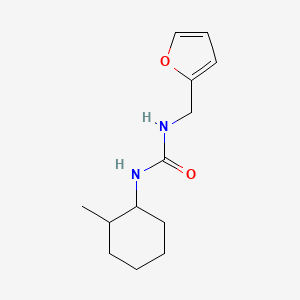
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity and diabetes, due to its ability to increase fatty acid oxidation and improve glucose metabolism. However, it has also gained attention for its potential performance-enhancing effects, leading to its classification as a prohibited substance by the World Anti-Doping Agency (WADA).
Wirkmechanismus
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide works by activating PPARδ, a nuclear receptor that regulates gene expression involved in fatty acid metabolism and glucose homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, resulting in increased energy expenditure and improved glucose metabolism.
Biochemical and Physiological Effects:
In addition to its metabolic effects, this compound has also been shown to have beneficial effects on cardiovascular health. It has been demonstrated to reduce inflammation and oxidative stress in animal models, leading to improvements in endothelial function and blood pressure. Additionally, it has been investigated for its potential to improve cognitive function and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide has several advantages as a research tool, including its ability to selectively activate PPARδ without affecting other PPAR isoforms. Additionally, it has a relatively long half-life, allowing for once-daily dosing in animal studies. However, its classification as a prohibited substance by WADA limits its use in human studies and raises ethical concerns regarding its potential for misuse in athletic performance.
Zukünftige Richtungen
Future research on N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide could focus on its potential therapeutic applications in metabolic disorders and cardiovascular disease. Additionally, further investigation into its potential neuroprotective effects and cognitive benefits could lead to the development of new treatments for neurodegenerative diseases. However, careful consideration must be given to its potential for misuse and its classification as a prohibited substance.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide involves several steps, including the reaction of 3-methoxybenzylamine with 2-bromo-2-methylpropionic acid to form an ester intermediate. This intermediate is then reacted with morpholine and subsequently hydrolyzed to yield the final product. The overall yield of this synthesis method is approximately 45%.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders. It has been shown to increase fatty acid oxidation and improve glucose metabolism in animal models, leading to improvements in insulin sensitivity and lipid profiles. Additionally, it has been investigated for its potential anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-9-15(6-7-18-10)13(16)14-11-4-3-5-12(8-11)17-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDSMLJWYVWRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7508448.png)
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)



